molecular formula C18H21N3O3S B2697823 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1172728-26-5

1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No.: B2697823
CAS No.: 1172728-26-5
M. Wt: 359.44
InChI Key: FMNDZVHOKRYVIS-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity through Kinase Inhibition and Microtubule Assembly Disruption

Research has demonstrated that certain thiophene derivatives exhibit broad-spectrum antitumor activity against various cancer cell lines. These compounds act as tubulin polymerization destabilizers, arresting tumor cell mitosis. For example, benzyl urea tetrahydrobenzo[b]thiophene derivatives have been identified as potent compounds, inducing apoptosis in cancer cells by inhibiting WEE1 kinase and targeting tubulin to block its polymerization. Such findings suggest potential anticancer applications for structurally related compounds (Abdel-Rahman et al., 2021).

Synthesis and Reactivity in Organic Chemistry

The synthesis of dibenzo[d,f][1,3]oxazepine derivatives highlights the reactivity and utility of compounds within this chemical space in creating biologically active substances. This involves cyclodesulfurization reactions, indicating the compound's versatility in synthetic organic chemistry and potential as a precursor for bioactive molecules (Murata et al., 2021).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Further research into tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, including their inhibitory effects on human carbonic anhydrase, suggests potential therapeutic applications. Such studies underscore the importance of exploring the biological activities of novel compounds for developing new drugs (Çelik et al., 2014).

Contributions to Material Science

Additionally, the exploration of substituted phenyl urea and thiourea silatranes provides insights into the application of these compounds in material science. These studies, focusing on synthesis, characterization, and anion recognition properties, suggest that related compounds could contribute to the development of novel materials with specific electronic or photophysical properties (Singh et al., 2016).

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-18(2)11-24-15-9-12(6-7-14(15)21(3)16(18)22)20-17(23)19-10-13-5-4-8-25-13/h4-9H,10-11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDZVHOKRYVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.